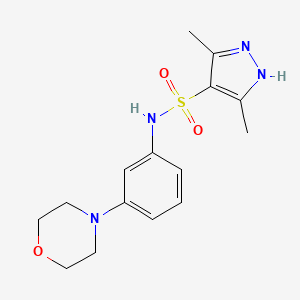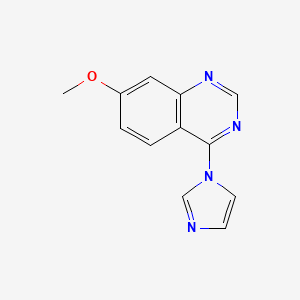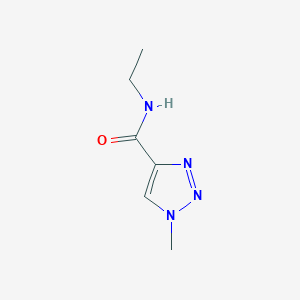![molecular formula C9H12N2O3S B6638722 Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate, also known as MTAA, is a synthetic compound that has been widely used in scientific research. It is a member of the thiazole family and is structurally similar to the amino acid cysteine. MTAA is a potent inhibitor of the enzyme glutathione S-transferase, which plays a crucial role in the detoxification of xenobiotics and endogenous compounds.
Mécanisme D'action
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate works by binding to the active site of glutathione S-transferase, thereby inhibiting its activity. Glutathione S-transferase plays a critical role in the detoxification of xenobiotics and endogenous compounds by catalyzing the conjugation of glutathione to electrophilic compounds. By inhibiting this enzyme, Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate can prevent the detoxification of harmful compounds, leading to increased toxicity and potential therapeutic benefits.
Biochemical and Physiological Effects:
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress and apoptosis in cancer cells. Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate is its potent inhibitory activity against glutathione S-transferase, making it a useful tool for studying the role of this enzyme in drug metabolism and toxicology. However, the use of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to work with.
Orientations Futures
There are several future directions for the use of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate in scientific research. One potential application is in the development of new cancer therapeutics that target glutathione S-transferase. Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate could also be used to investigate the role of this enzyme in the detoxification of environmental toxins and carcinogens. Additionally, the development of new methods for synthesizing and working with Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate could expand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate involves a multi-step process that begins with the reaction of thiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl 2-amino-3-chloropropanoate to yield the desired product, Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate.
Applications De Recherche Scientifique
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate has been used in a wide range of scientific research applications, including the study of drug metabolism, toxicology, and cancer biology. One of the most significant applications of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate is in the development of new drugs that target glutathione S-transferase. Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate has also been used to investigate the role of this enzyme in the detoxification of environmental toxins and carcinogens.
Propriétés
IUPAC Name |
methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-14-9(13)2-3-10-8(12)4-7-5-15-6-11-7/h5-6H,2-4H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWDUCDVWJRBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)CC1=CSC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)




![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)



![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)
